8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one with (E)-3-phenyl-2-propenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase inhibitor, it may increase intracellular levels of cyclic AMP (cAMP) by preventing its degradation, thereby modulating various cellular processes . The compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one: Similar in structure but with a hydroxyl group instead of the phenylpropenyl group.
8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Contains a methoxybenzyl group instead of the phenylpropenyl group.
Uniqueness
8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a phosphodiesterase inhibitor and its diverse applications in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C24H20O4/c1-16-22(27-14-6-9-17-7-4-3-5-8-17)13-12-20-19-11-10-18(26-2)15-21(19)24(25)28-23(16)20/h3-13,15H,14H2,1-2H3/b9-6+ |
InChI Key |
LJJQOACPTAOTMT-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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